molecular formula C12H18O B1211905 4-Hexylphenol CAS No. 2446-69-7

4-Hexylphenol

Cat. No.: B1211905
CAS No.: 2446-69-7
M. Wt: 178.27 g/mol
InChI Key: SZWBRVPZWJYIHI-UHFFFAOYSA-N
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Description

4-Hexylphenol, also known as 4-n-Hexylphenol or p-Hexylphenol, is an organic compound with the molecular formula C12H18O. It is a type of alkylphenol where a hexyl group is attached to the para position of the phenol ring. This compound is known for its applications in various industrial and research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexylphenol can be synthesized through the alkylation of phenol with hexyl halides under acidic conditions. One common method involves the reaction of phenol with hexyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions helps in achieving higher yields and purity. The product is then purified through distillation and recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Hexylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hexylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hexylphenol involves its interaction with various molecular targets. It can bind to estrogen receptors, mimicking the effects of natural estrogens, which can lead to endocrine disruption. This interaction can influence gene expression and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Butylphenol
  • 4-Pentylphenol
  • 4-Heptylphenol
  • 4-Octylphenol
  • 4-Nonylphenol

Comparison: 4-Hexylphenol is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to shorter or longer alkylphenols, this compound exhibits different solubility, reactivity, and biological activity profiles. This makes it suitable for specific applications where other alkylphenols may not be as effective .

Properties

IUPAC Name

4-hexylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWBRVPZWJYIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062425
Record name Phenol, 4-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2446-69-7
Record name 4-n-Hexylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2446-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hexylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-hexyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-hexylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HEXYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V1KE0N8D5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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